

ATX968: A Potent and Selective Allosteric Inhibitor of the DHX9 Helicase

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Compound of Interest

Compound Name: ATX968

Cat. No.: B10861693

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Abstract

ATX968 has been identified as a potent, selective, and orally bioavailable small-molecule inhibitor of the DEAH-box helicase 9 (DHX9).[1][2] This document provides a comprehensive overview of the cellular target and mechanism of action of **ATX968**, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows. **ATX968** acts as an allosteric inhibitor, binding to a site distinct from the ATP and RNA binding pockets of DHX9.[3] Its inhibitory action preferentially impacts cancer cells characterized by high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR), highlighting its potential as a targeted therapeutic agent.[1][4][5]

The Cellular Target: DHX9 Helicase

The primary cellular target of **ATX968** is DHX9, a multifunctional DExH-box RNA/DNA helicase.[1][3] DHX9 is integral to various cellular processes, including transcription, translation, and the maintenance of genomic stability.[1][3] Elevated expression of DHX9 has been observed in several cancer types and is often associated with a poor prognosis.[1][5] Cancer cells with MSI-H and dMMR exhibit a particular dependence on DHX9 for survival, making it a compelling target for therapeutic intervention in this context.[1][4][5]

Mechanism of Action

ATX968 functions as a non-competitive inhibitor of DHX9's helicase activity.[3][6] X-ray crystallography has confirmed that **ATX968** binds to an allosteric pocket, distinct from the enzyme's ATP-binding site.[3] This binding mode allows **ATX968** to be a partial inhibitor of DHX9's ATPase activity while fully inhibiting its unwinding activity.[3] A key feature of its interaction is the formation of a sulfur-halogen bond, which contributes to an increased on-target residence time and enhanced cellular potency.[3]

The inhibition of DHX9 by **ATX968** leads to a cascade of cellular events, particularly in MSI-H/dMMR cancer cells. These include:

- **Increased R-loop Formation:** DHX9 is involved in resolving R-loops, which are three-stranded nucleic acid structures composed of a DNA-RNA hybrid and a displaced single-stranded DNA. Inhibition of DHX9 leads to the accumulation of these structures.[1]
- **Replication Stress and DNA Damage:** The persistence of R-loops and other secondary DNA/RNA structures causes replication stress and leads to DNA damage.[1][5][7]
- **Cell-Cycle Arrest and Apoptosis:** The cellular stress induced by **ATX968** triggers cell-cycle arrest and ultimately leads to programmed cell death (apoptosis).[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for **ATX968** from various assays.

Parameter	Value	Assay Type	Source
DHX9 Unwinding IC50	8 nM	Biochemical Assay	[2][6]
Binding Affinity (Kd)	1.3 nM	Surface Plasmon Resonance (SPR)	[5][6]
circBRIP1 EC50	54 nM	Cellular Target Engagement Assay	[7]
LS411N (MSI-H) IC50	0.663 μ M	Cell Proliferation Assay	[3]

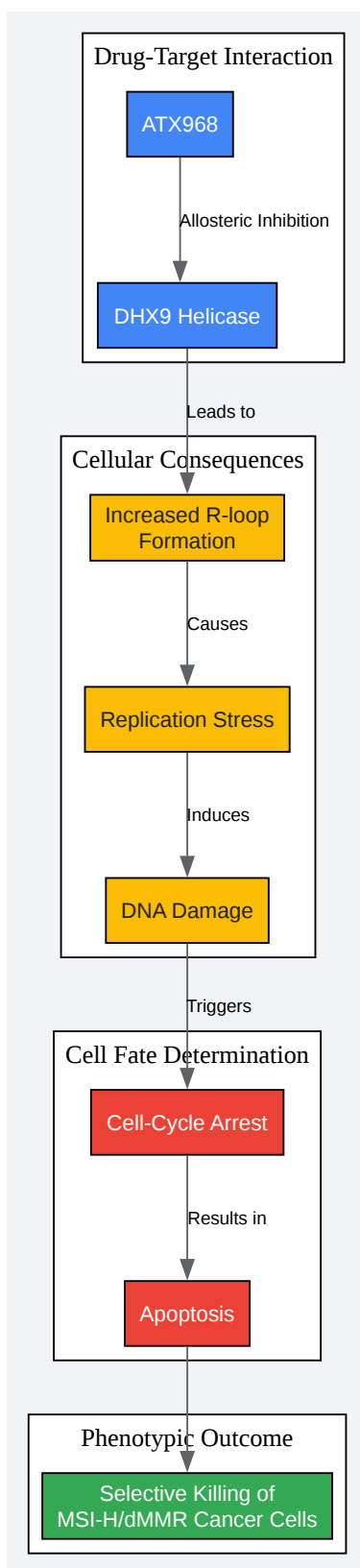
Table 1: In Vitro Potency and Binding Affinity of **ATX968**.

Parameter	Value	Cell Line	Source
circBRIP1 EC50	101 nM	Cellular Assay	[6]
circAKR1A EC50	95 nM	Cellular Assay	[6]
circDKC1 EC50	236 nM	Cellular Assay	[6]

Table 2: Cellular Target Engagement as Measured by Induction of Alu-mediated circRNAs.

Signaling Pathway and Mechanism of Action

The inhibition of DHX9 by **ATX968** initiates a signaling cascade that culminates in the selective killing of MSI-H/dMMR cancer cells.



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Caption: Signaling pathway initiated by **ATX968**-mediated inhibition of DHX9.

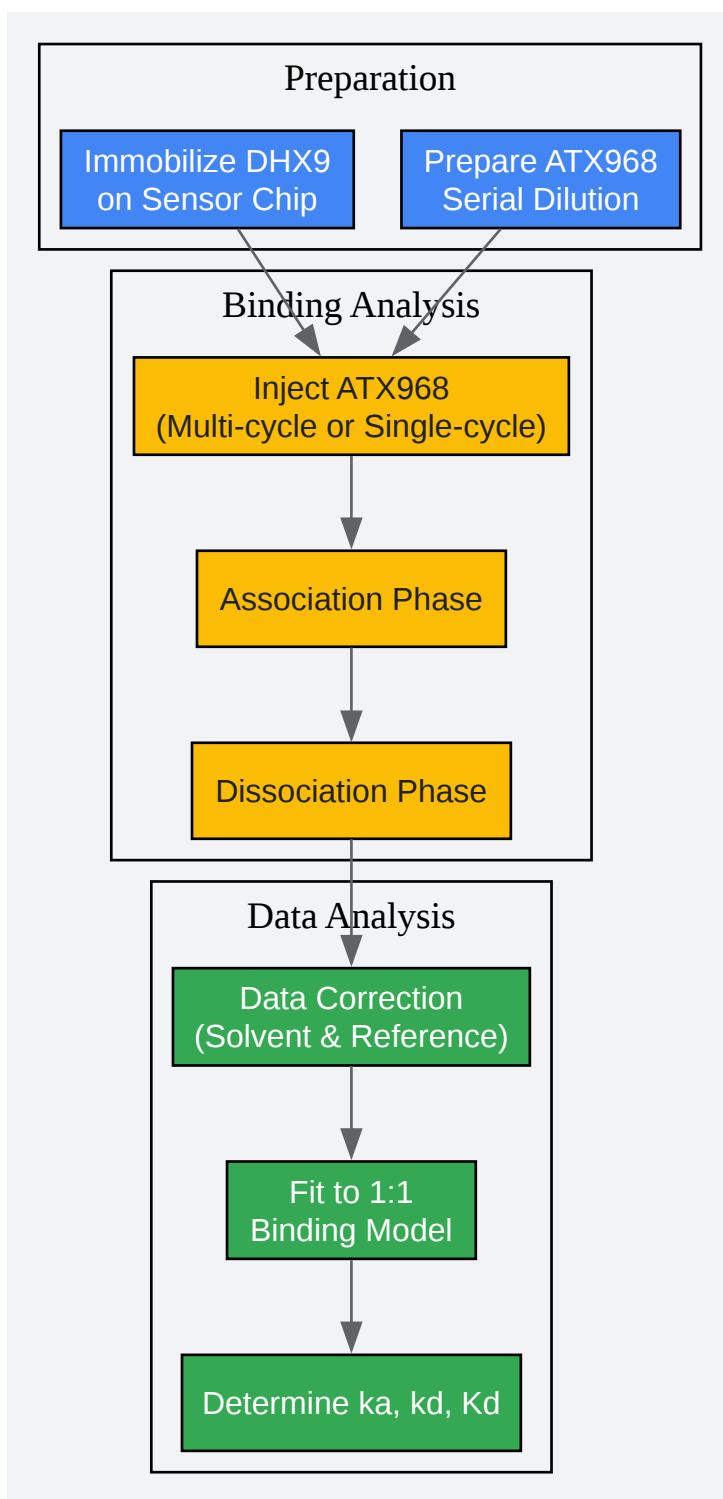
Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol details the determination of binding affinity and kinetics of **ATX968** to DHX9.

Methodology:

- Immobilize recombinant human DHX9 protein on a sensor chip.
- Prepare a serial dilution of **ATX968** in a suitable buffer (e.g., DMSO).
- For multi-cycle kinetics, inject different concentrations of **ATX968** over the sensor surface with a specific contact time (e.g., 120 seconds) followed by a dissociation phase (e.g., 750 seconds).[\[4\]](#)
- For single-cycle kinetics, inject increasing concentrations of **ATX968** sequentially without regeneration steps, with a contact time of 240 seconds and a dissociation time of 1,800 seconds.[\[1\]](#)
- Flanking buffer blank injections are included for double referencing.
- Data are corrected for DMSO solvent effects and reference subtracted.
- Fit the processed data to a 1:1 binding kinetic model to determine the association rate (k_a), dissociation rate (k_d), and equilibrium dissociation constant (K_d).[\[1\]](#)



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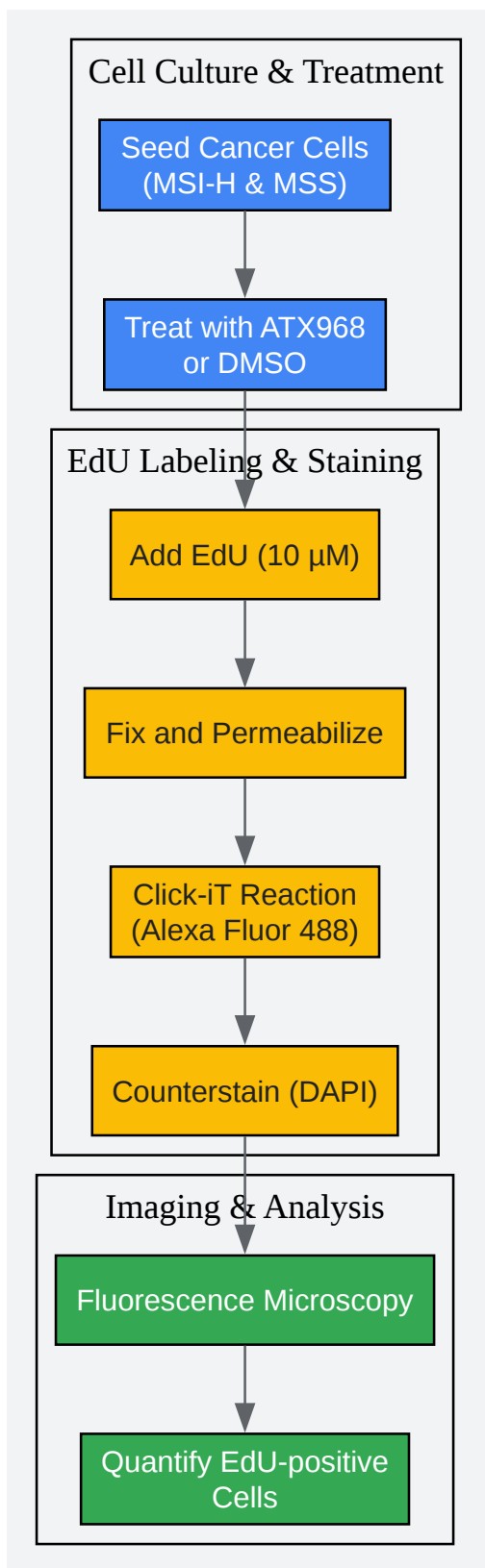
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Cell Proliferation Assay (EdU Incorporation)

This protocol measures the effect of **ATX968** on the proliferation of cancer cell lines.

Methodology:

- Seed MSI-H/dMMR (e.g., LS411N) and MSS/pMMR (e.g., NCI-H747) colorectal cancer cells in appropriate culture plates.
- Treat cells with varying concentrations of **ATX968** or DMSO as a control for a specified duration (e.g., 4 days).[\[1\]](#)
- Two hours prior to the end of the treatment period, add 5-ethynyl-2'-deoxyuridine (EdU) to the culture medium at a final concentration of 10 μ M and incubate at 37°C.[\[1\]](#)[\[4\]](#)
- Fix the cells with 4% paraformaldehyde (PFA).
- Permeabilize the cells and perform the Click-iT reaction to label the incorporated EdU with a fluorescent dye (e.g., Alexa Fluor 488).[\[1\]](#)[\[4\]](#)
- Counterstain the cells with a nuclear stain (e.g., DAPI).
- Image the cells using a fluorescence microscope.
- Quantify the percentage of EdU-positive cells to determine the anti-proliferative effect.



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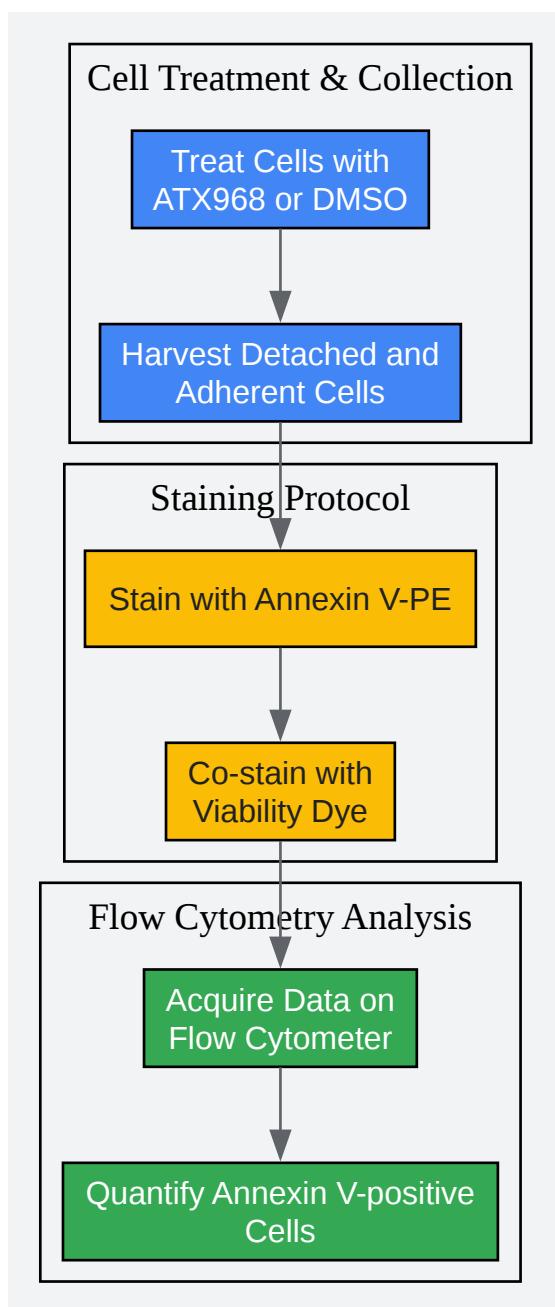
Caption: Workflow for the EdU cell proliferation assay.

Apoptosis Assay (Annexin V Staining)

This protocol assesses the induction of apoptosis by **ATX968**.

Methodology:

- Treat MSI-H/dMMR and MSS/pMMR colorectal cancer cells with 1 μ M **ATX968** or DMSO for 1 to 6 days.[\[1\]](#)[\[4\]](#)
- Harvest both detached (apoptotic) and adherent cells.
- Wash the cells and resuspend them in Annexin V binding buffer.
- Stain the cells with Annexin V-PE to detect externalized phosphatidylserine, an early marker of apoptosis.[\[1\]](#)[\[4\]](#)
- Co-stain with a viability dye (e.g., LIVE/DEAD fixable violet) to distinguish between apoptotic, necrotic, and live cells.[\[1\]](#)[\[4\]](#)
- Analyze the stained cells using a flow cytometer.
- Quantify the percentage of Annexin V-positive cells to determine the level of apoptosis.



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